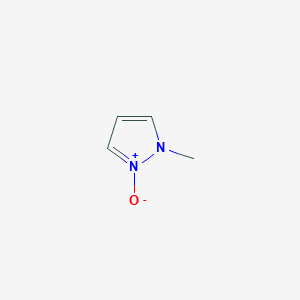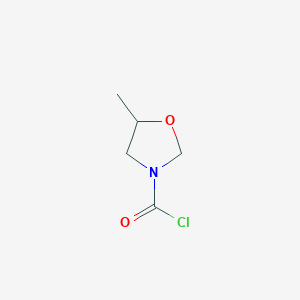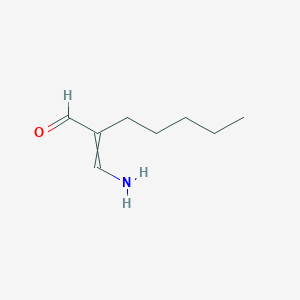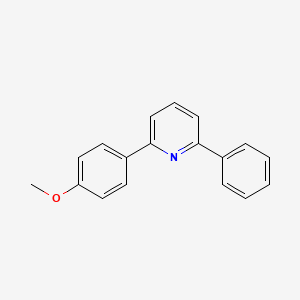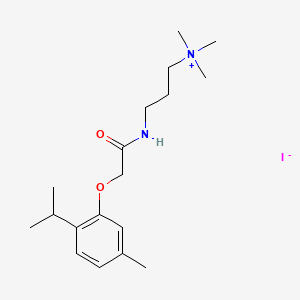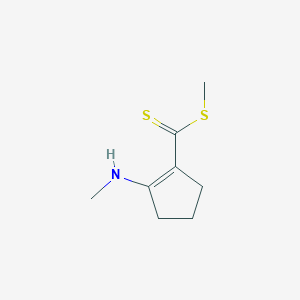
2,2,4,4,6,6-Hexabutyl-1,3,5,2,4,6-trioxatristanninane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,4,6,6-Hexabutyl-1,3,5,2,4,6-trioxatristanninane is a complex organotin compound characterized by its unique structure and properties. This compound is part of the broader class of organotin compounds, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 2,2,4,4,6,6-Hexabutyl-1,3,5,2,4,6-trioxatristanninane typically involves the reaction of butyl lithium with tin tetrachloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through a series of recrystallization steps to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with additional steps to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
2,2,4,4,6,6-Hexabutyl-1,3,5,2,4,6-trioxatristanninane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of tin oxides and other by-products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of lower oxidation state tin compounds.
Substitution: The butyl groups in the compound can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions, using reagents like Grignard reagents or organolithium compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2,4,4,6,6-Hexabutyl-1,3,5,2,4,6-trioxatristanninane has several scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and cross-coupling reactions.
Biology: The compound has been studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in drug delivery systems.
Industry: It is used in the production of high-performance materials, such as coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2,4,4,6,6-Hexabutyl-1,3,5,2,4,6-trioxatristanninane involves its interaction with various molecular targets and pathways. In catalytic applications, the compound acts by facilitating the formation of reactive intermediates, which then participate in the desired chemical transformations. In biological systems, it may interact with cellular components, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
2,2,4,4,6,6-Hexabutyl-1,3,5,2,4,6-trioxatristanninane can be compared with other organotin compounds, such as:
Tributyltin chloride: Known for its use as a biocide and antifouling agent.
Tetraethyltin: Used in the semiconductor industry for the deposition of tin-containing films.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Properties
CAS No. |
38133-97-0 |
|---|---|
Molecular Formula |
C24H54O3Sn3 |
Molecular Weight |
746.8 g/mol |
IUPAC Name |
2,2,4,4,6,6-hexabutyl-1,3,5,2,4,6-trioxatristanninane |
InChI |
InChI=1S/6C4H9.3O.3Sn/c6*1-3-4-2;;;;;;/h6*1,3-4H2,2H3;;;;;; |
InChI Key |
CSYHBUCHKIUCDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn]1(O[Sn](O[Sn](O1)(CCCC)CCCC)(CCCC)CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


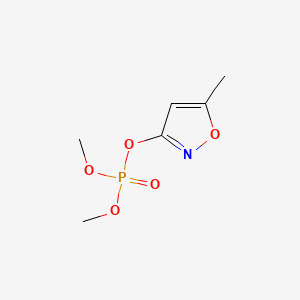

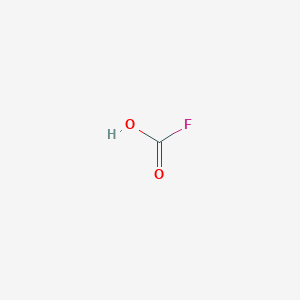
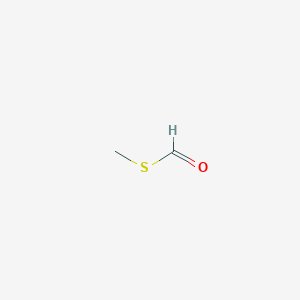
![12,14-dioxo-13-oxa-9,10-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-2,4,6,8,16-pentaene-16,17-dicarboxylic acid](/img/structure/B14677914.png)

